

Application Note: High-Sensitivity Determination of Maleic Acid by HPLC-MS/MS

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Compound of Interest

Compound Name: Maleic Acid

CAS No.: 68307-91-5

Cat. No.: B7760973

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Abstract

This application note presents a detailed and robust HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) method for the quantitative analysis of **maleic acid** in various matrices. **Maleic acid** is a crucial compound in industrial chemistry and can be an impurity or a counter-ion in pharmaceutical formulations.[1][2] Its accurate quantification is essential for quality control, safety assessment, and metabolic research.[3] The described method is highly sensitive and selective, capable of detecting trace levels of **maleic acid**, and can distinguish it from its isomer, fumaric acid.[3][4]

Introduction

Maleic acid, a dicarboxylic acid, finds wide application in the synthesis of resins, coatings, and plasticizers.[3] In the pharmaceutical industry, it is often used to form maleate salts of active pharmaceutical ingredients.[1] However, residual **maleic acid** or its anhydride can be a potential impurity and its levels need to be carefully controlled.[3][5] Furthermore, monitoring

maleic acid in biological matrices can be indicative of certain metabolic pathways or dysfunctions.[3]

Traditional analytical methods for organic acids can lack the sensitivity and selectivity required for trace-level quantification in complex matrices.[3][6] HPLC-MS/MS offers significant advantages, including high sensitivity, specificity, and the ability to handle complex samples with minimal cleanup.[3][7] This document provides a comprehensive protocol for the determination of **maleic acid** using HPLC-MS/MS, along with method performance data.

Experimental Protocol

This protocol is a generalized procedure based on common practices for the analysis of **maleic acid** in diverse samples.[5][8] Researchers may need to adapt certain steps depending on the specific sample matrix and available instrumentation.

Materials and Reagents

- **Maleic acid** reference standard
- Methanol, HPLC grade
- Acetonitrile, HPLC grade
- Water, Milli-Q or equivalent
- Formic acid, LC-MS grade
- Ammonium acetate, LC-MS grade
- (Optional) $^{13}\text{C}_2$ -**maleic acid** for isotope dilution
- (Optional) Syringe filters, 0.22 μm PVDF

Standard Solution Preparation

- Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of **maleic acid** reference standard in Milli-Q water.[8]

- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with Milli-Q water to create a calibration curve (e.g., 0.5 - 1000 ng/mL).
[8]

Sample Preparation

The choice of sample preparation method depends on the matrix.

- For Aqueous Samples (e.g., fruit juices, beverages):
 - Dilute the sample with Milli-Q water (e.g., 1:10 dilution).[9]
 - Filter the diluted sample through a 0.45 μm or 0.22 μm filter before injection.[3][9]
- For Biological Fluids (e.g., serum, urine):
 - Spike the sample with an internal standard (e.g., $^{13}\text{C}_2$ -**maleic acid**) if using isotope dilution.
 - Add acetonitrile to precipitate proteins (e.g., 3 volumes of acetonitrile to 1 volume of sample).
 - Vortex vigorously and then centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant for injection. Further dilution may be necessary.
- For Solid Samples (e.g., starch, food products):
 - Weigh approximately 1 g of the homogenized sample into a centrifuge tube.[8]
 - Add 25 mL of 50% methanol and shake for 30 minutes.[8]
 - For total **maleic acid** and maleic anhydride, perform alkaline hydrolysis by adding a defined volume of potassium hydroxide solution and incubating.[5][8]
 - Neutralize and acidify the solution.[8]
 - Dilute to a final volume with Milli-Q water and filter before injection.[8]

HPLC-MS/MS Conditions

The following are typical starting conditions. Optimization may be required.

Table 1: HPLC Parameters

Parameter	Value
Column	Mixed-mode or C18 column (e.g., Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150mm) [4][6]
Mobile Phase A	0.1% Formic acid in Water or 0.1% Ammonium Acetate in Water[6]
Mobile Phase B	0.1% Formic acid in Acetonitrile or Acetonitrile[6]
Flow Rate	0.4 mL/min[4]
Injection Volume	5 - 20 µL[8]
Column Temperature	30 - 40 °C
Gradient Elution	A gradient may be necessary to separate maleic acid from its isomer, fumaric acid. A typical gradient could start with a high aqueous phase percentage and ramp up the organic phase.[4]

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative[5]
Capillary Voltage	0.8 V[9]
Cone Voltage	5.0 V[9]
Probe Temperature	600 °C[9]
Acquisition Mode	Multiple Reaction Monitoring (MRM)[5]
MRM Transitions	Quantifier: m/z 115.0 > 71.1 Qualifier: m/z 115.0 > 27.1[5]
Collision Energy	To be optimized for the specific instrument.

Method Performance and Validation Data

The performance of HPLC-MS/MS methods for **maleic acid** determination is characterized by high sensitivity, excellent linearity, and good accuracy and precision. The following tables summarize typical validation data from various studies.

Table 3: Linearity and Limits of Detection/Quantification

Matrix	Linearity (R ²)	LOD	LOQ
Serum & Urine	> 0.999	0.2 µg/L	0.5 µg/L
Starch & its products	Not specified	0.1 mg/kg[5]	0.5 mg/kg[5]
Solvent Solution	Not specified	0.05 µM	Not specified

Table 4: Accuracy and Precision

Matrix	Spiked Levels	Recovery / Accuracy	Precision (%RSD)
Serum (Intra-day)	Not specified	94.0% - 100.2%	≤ 13.8%
Serum (Inter-day)	Not specified	93.6% - 101.0%	≤ 6.1%
Urine (Intra-day)	Not specified	101.3% - 104.4%	≤ 13.8%
Urine (Inter-day)	Not specified	102.3% - 111.4%	≤ 6.1%
Starch & its products	0.5 - 1,000 mg/kg	80.2% - 115.3% ^[5]	< 12% ^[5]

Experimental Workflow and Signaling Pathway Diagrams

The overall workflow for the determination of **maleic acid** by HPLC-MS/MS is depicted below.



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Caption: Workflow for **Maleic Acid** Determination by HPLC-MS/MS.

Conclusion

The HPLC-MS/MS method described provides a reliable, sensitive, and selective approach for the quantification of **maleic acid** in a variety of sample types.^{[3][5]} The protocol is adaptable to different laboratory settings and can be validated to meet regulatory requirements. The high sensitivity of this method makes it particularly suitable for trace-level analysis in food safety, environmental monitoring, pharmaceutical quality control, and metabolomics research.^[3]

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